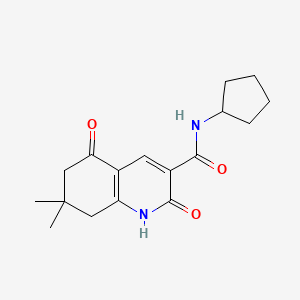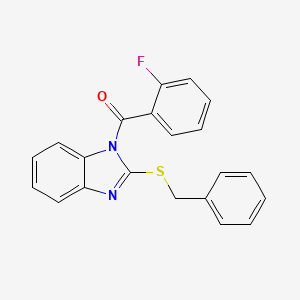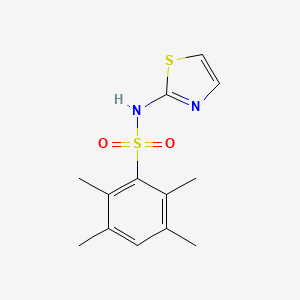![molecular formula C20H17ClN2O2 B5410079 2-chloro-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}benzamide](/img/structure/B5410079.png)
2-chloro-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}benzamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is known to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. In
Wirkmechanismus
The mechanism of action of 2-chloro-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}benzamide is not fully understood. However, studies have shown that it inhibits the activity of several enzymes that are involved in cell proliferation and survival. It also induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, this compound has been shown to have a variety of other biochemical and physiological effects. It has been shown to inhibit the activity of several kinases that are involved in cell signaling pathways, including the PI3K/Akt/mTOR pathway. It also inhibits the activity of histone deacetylases, which are enzymes that regulate gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-chloro-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}benzamide in lab experiments is its potent anti-tumor activity. This makes it a valuable tool for researchers studying cancer biology. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that it can cause liver damage and other adverse effects at high doses.
Zukünftige Richtungen
There are several future directions for research involving 2-chloro-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}benzamide. One area of research involves the development of more potent and selective analogs of this compound. Another area of research involves the use of this compound in combination with other anti-cancer drugs to enhance its efficacy. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research.
Synthesemethoden
The synthesis of 2-chloro-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}benzamide involves a multi-step process that has been described in detail in several research papers. One of the most commonly used methods involves the reaction of 2-chlorobenzoyl chloride with 2-(2-methylphenoxy)pyridine-3-methanol in the presence of a base such as triethylamine. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}benzamide has been used in a variety of scientific research applications. One of the most promising areas of research involves its potential use as a treatment for cancer. Studies have shown that this compound has potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the growth of cancer cells in animal models.
Eigenschaften
IUPAC Name |
2-chloro-N-[[2-(2-methylphenoxy)pyridin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2/c1-14-7-2-5-11-18(14)25-20-15(8-6-12-22-20)13-23-19(24)16-9-3-4-10-17(16)21/h2-12H,13H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMJMWHTPJHESC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=C(C=CC=N2)CNC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-methylpiperazin-2-one](/img/structure/B5410000.png)

![1-(4-bromophenyl)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5410009.png)

![N-(4-chlorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5410031.png)
![3-[4-(difluoromethoxy)-3-ethoxyphenyl]-1-(1-methyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B5410035.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5410039.png)
![1-[bis(4-fluorophenyl)methyl]-4-(1H-imidazol-4-ylmethyl)piperazine](/img/structure/B5410043.png)
![(4R)-N-methyl-4-(4-{4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl}-1H-1,2,3-triazol-1-yl)-L-prolinamide dihydrochloride](/img/structure/B5410048.png)


![3-benzyl-5-{4-[3-(3-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5410062.png)

![N-(2-chlorophenyl)-N'-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5410071.png)